TETRABORAT(IV)-TETRAHYDRAT-Kalium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium tetraborate tetrahydrate is a white crystalline salt with the chemical formula K₂B₄O₇·4H₂O. It is known for its excellent buffering properties and high solubility in water compared to other borates like borax. This compound is widely used in various industrial and scientific applications due to its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

Potassium tetraborate tetrahydrate has a wide range of scientific research applications:

Electrochemical Water Splitting: It is used as an electrolyte to enhance the oxygen evolution activity of catalysts.

Supercapacitors: It helps in tuning the pore structure of carbon foams used in supercapacitors.

Disinfectants: It is used in formulations for removing pyrite scales from oil and gas tubings.

Lubricating Oil Additives: It improves the load-carrying, anticorrosion, and antiwear properties of industrial and automotive gear lubricants.

Nuclear Applications: It is used for emergency shutdowns in nuclear-powered ships due to its ability to absorb thermal neutrons.

Biochemische Analyse

Biochemical Properties

When dissolved in water, Potassium Tetraborate Tetrahydrate hydrolyzes to give a mildly alkaline solution . It is thus capable of neutralizing acids. It also combines with strong alkalis to lower their pH . The pH of a 2% (wt) solution of Potassium Tetraborate Tetrahydrate is 9.2 . The relatively constant pH of Potassium Tetraborate Tetrahydrate solutions makes them excellent buffering agents .

Cellular Effects

Potassium Tetraborate Tetrahydrate has been shown to have antibacterial effects. For instance, it was found to completely inhibit the growth of Pectobacterium carotovorum, a bacterium that causes soft rot disease in fruits and vegetables, at a concentration of 100 mM . This bactericidal activity was confirmed by flow cytometry, qPCR, and culturing .

Molecular Mechanism

The molecular mechanism of action of Potassium Tetraborate Tetrahydrate involves damaging bacterial cell membranes following a 5-min treatment . This leads to the extrusion of cytoplasmic material from bacterial cells .

Temporal Effects in Laboratory Settings

The effects of Potassium Tetraborate Tetrahydrate over time in laboratory settings have been observed in studies involving Pectobacterium carotovorum. Soft rot incidence on inoculated tomato fruit was significantly reduced by dipping infected fruits in Potassium Tetraborate Tetrahydrate at 100 mM for 5 min, and no lesions developed following a 10-min treatment .

Vorbereitungsmethoden

Potassium tetraborate tetrahydrate is typically synthesized through the controlled reaction of potassium hydroxide, water, and boric acid. The reaction conditions involve dissolving boric acid in water and then adding potassium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of potassium tetraborate tetrahydrate. The product is then crystallized from the solution .

Industrial production methods follow a similar process but on a larger scale. The reaction is carefully monitored to ensure the purity and consistency of the final product. The compound is then dried and packaged for distribution .

Analyse Chemischer Reaktionen

Potassium tetraborate tetrahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can act as a buffering agent in redox reactions, maintaining the pH of the solution.

Substitution: It can react with metallic oxides at high temperatures, making it useful in welding, soldering, and brazing fluxes.

Common reagents used in these reactions include acids, alkalis, and metallic oxides. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of potassium tetraborate tetrahydrate involves its ability to hydrolyze in water, forming a mildly alkaline solution. This solution can neutralize acids and lower the pH of strong alkalis. In electrochemical applications, it enhances the oxygen evolution activity of catalysts by providing a stable and conductive environment .

In antibacterial applications, potassium tetraborate tetrahydrate increases bacterial membrane permeability, leading to cell membrane damage and extrusion of cytoplasmic material, effectively killing the bacteria .

Vergleich Mit ähnlichen Verbindungen

Potassium tetraborate tetrahydrate is unique due to its high solubility in water and excellent buffering properties. Similar compounds include:

Sodium Tetraborate (Borax): Less soluble in water and used where sodium salts are acceptable.

Potassium Biborate: Another form of potassium borate with different hydration levels.

Sodium Borate: Used in similar applications but with different solubility and buffering characteristics.

Potassium tetraborate tetrahydrate stands out due to its specific solubility and buffering capabilities, making it suitable for applications where sodium salts cannot be used.

Biologische Aktivität

Potassium tetraborate tetrahydrate (PTB), a compound with the formula K2B4O7⋅4H2O, has garnered attention for its diverse biological activities, particularly in the fields of microbiology and toxicology. This article delves into the biological activity of PTB, highlighting its genotoxicity, antioxidant properties, and antibacterial effects.

PTB is an inorganic salt formed through the reaction of potassium hydroxide, water, and boric acid. It is widely used in various industrial applications, including glass manufacturing, agriculture, and as a preservative due to its antimicrobial properties.

Genotoxicity and Antioxidant Activity

A pivotal study examined the genotoxic effects of PTB on human peripheral blood lymphocytes. The research focused on micronucleus (MN) formation and chromosomal aberrations (CA) as indicators of genotoxic damage. Key findings include:

- Non-genotoxic Effects : PTB did not induce significant MN or CA at concentrations ranging from 0 to 1280 µg/ml, indicating its non-genotoxic nature .

- Antioxidant Capacity : Low concentrations (1.25, 2.5, and 5 µg/ml) of PTB significantly increased total antioxidant capacity (TAC) levels without affecting total oxidative status (TOS). This suggests that PTB may enhance antioxidant defenses in human cells .

Table 1: Biochemical Effects of Potassium Tetraborate Tetrahydrate

| Concentration (µg/ml) | Total Antioxidant Capacity (TAC) | Total Oxidative Status (TOS) |

|---|---|---|

| 0 | Baseline | Baseline |

| 1.25 | Increased | No change |

| 2.5 | Increased | No change |

| 5 | Increased | No change |

| 1280 | No significant effect | No change |

Antibacterial Activity

PTB has also been studied for its antibacterial properties, particularly against soft-rot pathogens such as Pectobacterium carotovorum and Dickeya spp., which are responsible for significant agricultural losses.

- Mechanism of Action : PTB disrupts bacterial growth by interfering with translation processes in bacterial cells. Studies have shown that exposure to PTB leads to growth inhibition in sensitive bacterial strains while inducing mutations that confer resistance in some strains .

- Effectiveness : Disc diffusion assays demonstrated varying sensitivity among different Pectobacterium species to PTB, suggesting its potential as a bactericidal agent in agricultural settings .

Table 2: Antibacterial Efficacy of Potassium Tetraborate Tetrahydrate

| Bacterial Strain | Sensitivity to PTB (Zone of Inhibition) |

|---|---|

| Pectobacterium carotovorum | High |

| Dickeya spp. | Moderate |

| Pectobacterium atrosepticum | Variable |

Case Studies and Research Findings

- Case Study on Soft Rot Disease Management : A study evaluated the effectiveness of PTB in controlling soft rot disease in potato crops. Results indicated that PTB application significantly reduced disease severity compared to untreated controls .

- Resistance Development : Investigations into spontaneous PTB-resistant mutants revealed mutations in genes associated with translation, highlighting the need for careful management to prevent resistance development in agricultural pathogens .

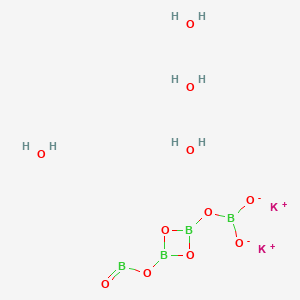

Eigenschaften

CAS-Nummer |

12045-78-2 |

|---|---|

Molekularformel |

B4H8K2O11 |

Molekulargewicht |

305.5 g/mol |

IUPAC-Name |

dipotassium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate;tetrahydrate |

InChI |

InChI=1S/B4O7.2K.4H2O/c5-1-9-3(7)11-4(8)10-2-6;;;;;;/h;;;4*1H2/q-2;2*+1;;;; |

InChI-Schlüssel |

HPERZVLSBPUYIW-UHFFFAOYSA-N |

SMILES |

B(=O)OB1OB(O1)OB([O-])[O-].O.O.O.O.[K+].[K+] |

Kanonische SMILES |

B(=O)OB([O-])OB([O-])OB=O.O.O.O.O.[K+].[K+] |

Herkunft des Produkts |

United States |

A: Research suggests that potassium tetraborate tetrahydrate exhibits bactericidal activity against Pectobacterium carotovorum by damaging bacterial cell membranes. [, ] This damage leads to the extrusion of cytoplasmic material, ultimately causing bacterial death. [] Microscopy studies have observed this membrane disruption after a brief 5-minute treatment. []

A: Yes, studies indicate varying sensitivities to potassium tetraborate tetrahydrate among these species. [] For instance, Dickeya species tend to be less sensitive compared to Pectobacterium species. [] This difference highlights the importance of understanding the specific responses of various bacterial species to potassium tetraborate tetrahydrate exposure.

ANone: The molecular formula is K₂B₄O₇·4H₂O, and its molecular weight is 381.37 g/mol.

A: FTIR and Raman spectroscopy are frequently employed to identify the functional groups present in the compound. [] These techniques help in understanding the vibrational modes of the molecules and provide insights into its structural characteristics.

A: Single crystals of potassium tetraborate tetrahydrate have potential applications in optical devices. [] They exhibit second harmonic generation (SHG) efficiency, making them suitable for nonlinear optical applications. []

ANone: The provided research papers do not offer information on the catalytic properties and applications of potassium tetraborate tetrahydrate.

ANone: The provided research papers do not offer information on the computational chemistry and modeling of potassium tetraborate tetrahydrate.

A: While the provided research focuses on potassium tetraborate tetrahydrate itself, one study explored resistance mechanisms in Pectobacterium. [] This research identified point mutations in genes like cpdB and supK in resistant mutants. [] These findings suggest that alterations in certain bacterial genes can influence their susceptibility to potassium tetraborate tetrahydrate.

A: Research shows that potassium tetraborate tetrahydrate effectively reduces dicamba volatilization. [] Studies observed an exponential decrease in dicamba volatilization with increasing concentrations of potassium tetraborate tetrahydrate in the spray solution. [] Additionally, potassium tetraborate tetrahydrate proved more effective than potassium acetate in reducing the volatility of dicamba-glufosinate mixtures. []

ANone: The provided research papers primarily focus on the material properties and antimicrobial activity of potassium tetraborate tetrahydrate, and do not provide information on PK/PD, efficacy, resistance, toxicology, drug delivery, or biomarkers.

A: Researchers utilize various techniques to assess the effects of potassium tetraborate tetrahydrate on plants. These include measuring chlorophyll content, malonaldehyde (MDA) levels (a marker of oxidative stress), and proline accumulation (an indicator of stress response). [] Additionally, ion analysis in leaf samples helps to determine the influence of potassium tetraborate tetrahydrate on nutrient uptake and distribution within plants. []

ANone: The provided research papers do not offer comprehensive information on the environmental impact and degradation of potassium tetraborate tetrahydrate.

ANone: The provided research papers primarily focus on the material properties and antimicrobial activity of potassium tetraborate tetrahydrate, and do not provide information on dissolution, validation, quality control, immunogenicity, drug interactions, biocompatibility, alternatives, recycling, infrastructure, or history.

A: Research on potassium tetraborate tetrahydrate spans various disciplines. Its application as a potential antimicrobial agent against plant pathogens falls under agricultural chemistry and plant pathology. [, ] Studies exploring its use as a volatility-reducing agent for herbicides like dicamba bridge agricultural chemistry and environmental science. [] Additionally, research on its single-crystal properties for optical applications connects material science and photonics. [] This multidisciplinary approach highlights the diverse potential of potassium tetraborate tetrahydrate across various fields.

A: While the provided research papers lack detailed historical accounts, they highlight potassium tetraborate tetrahydrate's emergence as a potential alternative to conventional bactericides and volatility-reducing agents. [, ] This suggests a growing interest in exploring its applications further and establishing its role in diverse fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.